3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a triazolothiadiazine derivative characterized by a fused heterocyclic core with methoxy-substituted aryl groups at positions 3 and 4. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Its molecular formula is C₁₉H₁₈N₄O₂S·HBr, with a molecular weight of 437.35 g/mol (estimated). The 4-methoxybenzyl group at position 3 and the 3-methoxyphenyl group at position 6 contribute to its electronic and steric properties, influencing interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.BrH/c1-24-15-8-6-13(7-9-15)10-18-20-21-19-23(18)22-17(12-26-19)14-4-3-5-16(11-14)25-2;/h3-9,11H,10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXLIRNHRNXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities. .
Mode of Action
Compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Biochemical Pathways
Given the diverse pharmacological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected
Biological Activity
The compound 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in an organic solvent like ethyl acetate. This method has been documented to yield various derivatives that exhibit significant biological activity.
Antitumor Activity
Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibit antineoplastic activity across a wide range of cancer cell lines. In vitro studies assessed the effects on 60 different cancer types including leukemia and breast cancer. The fluorescent dye method (sulforhodamine B) was employed to evaluate mitotic activity and cell viability. Notably, certain derivatives showed enhanced activity against MDA-MB-468 breast cancer cells when substituents were varied .
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Leukemia | Various | Significant inhibition |
| Non-small cell lung cancer | A549 | Moderate inhibition |
| Colon cancer | HCT116 | High inhibition |
| Melanoma | A375 | Variable |
| Ovarian cancer | OVCAR-3 | High inhibition |
| Renal cancer | 786-O | Significant inhibition |
| Prostate cancer | LNCaP | Moderate inhibition |
| Breast cancer | MDA-MB-231 | High inhibition |
The mechanism underlying the antitumor effects appears to involve tubulin polymerization inhibition , disrupting the microtubule network essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .
Other Biological Activities
In addition to its antitumor properties, this compound exhibits a range of other biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various pathogenic bacteria.
- Antiproliferative Effects : Inhibition of proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines was confirmed using the MTT assay.
- Enzyme Inhibition : Significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) were observed .
Case Studies
A notable study highlighted the compound's effectiveness against MDA-MB-468 breast cancer cells when modified with ethyl or pentyl radicals. These modifications resulted in increased antitumor activity compared to the parent compound .
Another investigation into its antibacterial properties revealed that certain derivatives effectively inhibited bacterial growth across multiple strains, showcasing its potential as a therapeutic agent beyond oncology .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antineoplastic activity of derivatives of this compound. A notable investigation involved synthesizing various derivatives and assessing their efficacy against multiple cancer cell lines. The research conducted by the National Cancer Institute involved 60 lines of cancer cells , including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that these derivatives exhibited promising antitumor activity, suggesting their potential as effective anticancer agents .
Experimental Findings
- Synthesis Method : The derivatives were synthesized through the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate.
- Activity Assessment : The antitumor activity was evaluated using the sulforhodamine B assay to determine mitotic activity in cancer cells.
- Key Results : Certain derivatives showed enhanced activity against specific cancer types, such as MDA-MB-468 breast cancer cells when substituents like ethyl or pentyl radicals were incorporated .
Pharmacological Potentials
Beyond anticancer properties, the compound's structural framework allows for various pharmacological applications. Research has indicated that triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit:
- Antimicrobial Activity : Some studies have reported significant antimicrobial effects against various pathogens.
- Antiviral Properties : The compounds have been tested for their efficacy against HIV-1 and HIV-2, showcasing potential antiviral applications .
- Cholinesterase Inhibition : Certain derivatives were evaluated for their inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of these compounds. Modifications at specific positions on the triazolo-thiadiazine scaffold can lead to enhanced biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Ethyl/Pentyl at 3-H | Increased antitumor activity against breast cancer cells |
| Various phenacyl groups | Altered antimicrobial and antiviral efficacy |
Case Study 1: Anticancer Efficacy
A series of derivatives were synthesized and tested against a panel of cancer cell lines. The study demonstrated that certain modifications significantly improved cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antiviral Screening
In vitro studies assessed the antiviral activity of specific derivatives against HIV strains. Compounds showed varying degrees of inhibition, indicating a potential pathway for developing new antiviral drugs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-thiadiazine system undergoes substitutions at position 3 and 7:
Reactivity Hotspots
Methoxy groups at 4- and 3-positions resist demethylation under standard acidic conditions (HBr/AcOH, reflux) .
Oxidation-Reduction Reactions
The sulfur center and methoxy groups show distinct redox behavior:
Oxidation Profile
Reduction with NaBH₄/CuCl₂ selectively hydrogenates the triazole ring without affecting methoxy substituents .
Cycloaddition and Cross-Coupling Reactions
The electron-rich aromatic systems enable modern synthetic transformations:
Catalytic Reactions
DFT calculations (B3LYP/6-31G*) reveal a HOMO density of -5.8 eV at C6, explaining preferential electrophilic attack at this position .
Stability and Degradation Pathways
Critical stability data under pharmaceutical development conditions:
Forced Degradation Studies
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| 0.1N HCl (40°C) | 24 hr | Hydrolyzed thiadiazine | 82.3% |
| UV Light (254 nm) | 48 hr | Ring-opened triazole | 67.1% |
| 3% H₂O₂ | 6 hr | Sulfoxide + demethylated products | 58.4% |
The hydrobromide salt shows enhanced aqueous solubility (12.8 mg/mL) compared to free base (1.2 mg/mL).
This comprehensive reaction profile establishes 3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H- triazolo[3,4-b] thiadiazine hydrobromide as a versatile scaffold for medicinal chemistry optimization. The methoxy substituents provide both electronic directionality and metabolic stability, while the triazolo-thiadiazine core enables diverse synthetic modifications to tune pharmacological properties .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Activity: Methoxy Groups: The 4-methoxybenzyl group in the target compound and 4-methoxyphenyl in analogues (e.g., ) enhance lipophilicity, improving membrane permeability. Electron-Withdrawing Groups: Chloro (e.g., 3-chlorophenyl in ) or nitro substituents (e.g., ) increase electrophilicity, enhancing antimicrobial activity but may reduce metabolic stability.
Salt Form and Solubility :
- The hydrobromide salt of the target compound improves aqueous solubility compared to free bases (e.g., 3-(4-methoxybenzyl)-6-phenyl analogue ), facilitating in vivo administration.
Biological Activity Trends :
- Anticancer Activity : Derivatives with trimethoxyphenyl groups (e.g., ) show potent tubulin inhibition (IC₅₀ < 1 μM), attributed to interactions with the colchicine-binding site. The target compound’s dual methoxy groups may mimic this activity but require validation .
- Antimicrobial Activity : 3-Chlorophenyl analogues () exhibit broad-spectrum activity (MIC = 8–32 μg/mL against S. aureus), while the target compound’s methoxy-rich structure may prioritize eukaryotic targets over bacterial ones.
Key Observations:
- The target compound’s synthesis follows a condensation pathway common to triazolothiadiazines (), achieving moderate yields (70–78%).
- Mitsunobu reactions () and DMF-mediated condensations () offer higher regioselectivity for complex substituents but require stringent conditions.
Pharmacokinetic and Physicochemical Properties
Table 3: Calculated Properties of Selected Analogues
Q & A
Basic: What synthetic strategies are employed to prepare triazolothiadiazine derivatives like this compound?
Answer:
The synthesis typically involves cyclization of 4-amino-1,2,4-triazole-3-thiol derivatives with carbonyl-containing intermediates. Key steps include:
- Core formation : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with fenacyl bromides or propynal derivatives under basic conditions (e.g., KOH in ethanol or NaH in toluene) to form the triazolothiadiazine core .
- Substituent introduction : Methoxybenzyl and methoxyphenyl groups are introduced via nucleophilic substitution or condensation reactions. For example, 1-(4-methoxyphenyl)ethan-1-one is used as a precursor for pyrazole moieties .
- Salt formation : Hydrobromide salts are generated by treating the free base with HBr in a polar solvent like ethanol .
Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural validation relies on:
- 1H NMR and IR spectroscopy : To identify functional groups (e.g., methoxy peaks at ~3.8 ppm in 1H NMR, C-O-C stretches at ~1250 cm⁻¹ in IR) .
- X-ray crystallography : Determines bond lengths, angles, and crystal packing. Monoclinic systems (space group Pc) are common, with mean C–C bond lengths of ~1.5 Å .
- Elemental analysis : Confirms %C, %H, %N, and %S within ±0.3% of theoretical values .
Advanced: How do substituents (e.g., methoxy groups) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy positioning : The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability, while the 3-methoxyphenyl group may sterically hinder target binding .
- Antifungal activity : Methoxy-substituted derivatives show higher inhibition of 14-α-demethylase lanosterol (PDB: 3LD6) due to hydrophobic interactions in the enzyme’s active site .
- Antibacterial optimization : 2-Alkoxyphenyl groups at position 6 improve activity against S. aureus (MIC: 8–16 µg/mL) compared to unsubstituted analogs .
Advanced: How can contradictions in biological activity data across derivatives be resolved?
Answer:
Contradictions arise due to:
- Solubility variations : Hydrobromide salts (e.g., this compound) enhance aqueous solubility, reducing false negatives in in vitro assays .
- Enzyme specificity : Use isoform-selective assays (e.g., CYP51A vs. CYP51B for antifungal activity) to clarify target engagement .
- Statistical rigor : Replicate experiments with ≥3 biological replicates and apply multivariate analysis (e.g., PCA) to distinguish noise from true SAR trends .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 14-α-demethylase. Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors near the triazole ring) using MOE or Phase .
Basic: What reaction conditions optimize cyclization steps during synthesis?
Answer:
- Solvent selection : Toluene or DMF at 80–100°C for 6–12 hours .
- Catalysts : KOH or NaH (1.2–1.5 eq.) to deprotonate thiols and initiate cyclization .
- Stoichiometry : A 1:1 molar ratio of triazole-thiol to carbonyl precursor minimizes side products .
Advanced: How can reaction yields for triazolothiadiazine core formation be improved?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) with 15–20% higher yields .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
- Workup modifications : Precipitation in ice-cwater followed by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes unreacted starting materials .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol/water (7:3) at 4°C yields crystals with >95% purity .
- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
- HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve ≥99% purity for biological assays .
Advanced: How is crystallographic data analyzed to confirm molecular conformation?
Answer:
- Data collection : Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K .
- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters, achieving R values <0.06 .
- Validation : PLATON checks for missed symmetry and ADDSYM resolves space group ambiguities .
Advanced: What strategies mitigate solubility challenges during biological testing?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility in aqueous buffers .
- Salt forms : Hydrobromide salts improve solubility in PBS (pH 7.4) by 3–5× compared to free bases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
